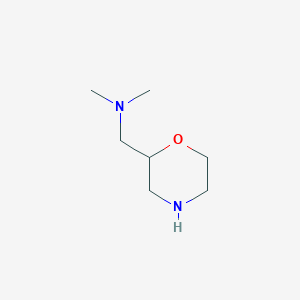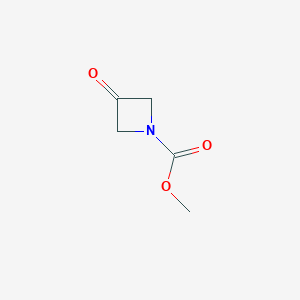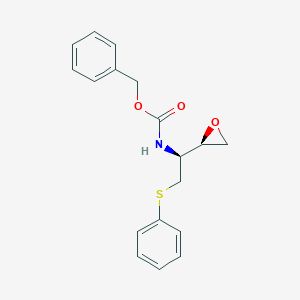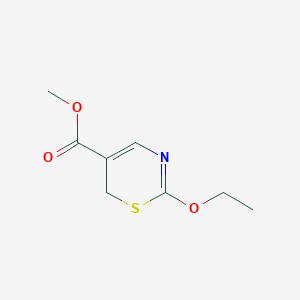
methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Effets Biochimiques Et Physiologiques
Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate involves the reaction of ethyl 2-aminothiazole-5-carboxylate with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
Applications De Recherche Scientifique
Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antiviral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
118062-03-6 |
|---|---|
Nom du produit |
methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate |
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8-9-4-6(5-13-8)7(10)11-2/h4H,3,5H2,1-2H3 |
Clé InChI |
KVJKCJSIOOHGLT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(CS1)C(=O)OC |
SMILES canonique |
CCOC1=NC=C(CS1)C(=O)OC |
Synonymes |
6H-1,3-Thiazine-5-carboxylicacid,2-ethoxy-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







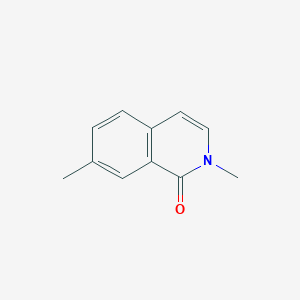
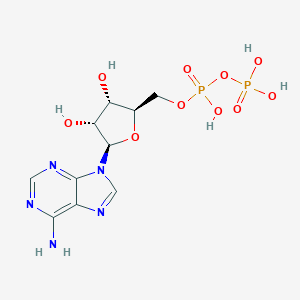
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
